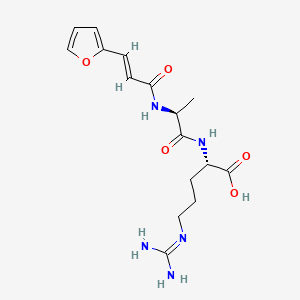

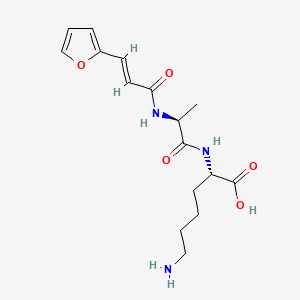

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives is reported through the reaction of acid chloride with binucleophiles, yielding good product yields . Another method involves the direct synthesis of substituted pyrazoles through a 3+2 annulation method, starting from ethyl acetoacetate and benzaldehyde via the Knoevenagel approach . Additionally, the synthesis of 1H-pyrazole-4-carboxylic acid from ethyl cyanoacetate and triethyl orthoformate through Claisen condensation, cyclization, deamination, and hydrolysis reactions has been improved to achieve a yield of 97.1% .

Molecular Structure Analysis

The molecular structures of synthesized pyrazole derivatives are often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Single crystal X-ray diffraction studies are also employed to confirm the 3D molecular structure of these compounds . The crystal structure of pyrazole derivatives can be stabilized by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid can react with aminophenol derivatives to form N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides . Additionally, the trifluoromethane sulfonates of 5-hydroxy-1H-pyrazoles can undergo palladium-mediated Suzuki coupling with boronic acids to yield 1,5-disubstituted-1H-pyrazoles with different ester groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by their spectroscopic data, which include 1H NMR, 13C NMR, IR, and mass spectroscopy. Theoretical calculations such as DFT are used to predict and compare the properties of these compounds with experimental data . The antioxidant properties of pyrazole derivatives can be evaluated in vitro through methods like DPPH and hydroxyl radical scavenging .

Aplicaciones Científicas De Investigación

-

- Application: Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .

- Method: A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

- Results: The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

-

- Application: Benzofuran compounds are a class of compounds that are ubiquitous in nature. Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Method: Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .

- Results: The broad range of clinical uses of benzofuran derivatives indicate the diverse pharmacological activities of this series of compounds .

-

- Application: 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

- Method: Various synthetic methodologies have been developed for 4-Hydroxy-2-quinolones using different reaction conditions and catalysts .

- Results: These compounds exhibit a broad range of biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and more .

-

- Application: 3-Hydroxy-2-aryl acrylate is a vital precursor in the synthesis of natural products and in the development of essential drugs .

- Method: Different approaches have been outlined for preparing 3-hydroxy-2-aryl acrylate with mechanisms .

- Results: This scaffold acts as a fascinating building block of many bioactive compounds .

-

3-Hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae

- Application: 3-Hydroxypropionic acid is a valuable platform chemical with a wide range of applications in the production of superabsorbent polymers, acrylic glazes, adhesives, and coatings .

- Method: A biosynthesis pathway for 3-hydroxypropionic acid production has been developed in genetically engineered Saccharomyces cerevisiae .

- Results: This method provides a sustainable and environmentally friendly way to produce 3-hydroxypropionic acid .

- Hydroxy- and Amino-Phosphonates and -Bisphosphonates

- Application: Hydroxy- and Amino-Phosphonates and -Bisphosphonates are stable analogs of phosphates and pyrophosphates that are characterized by one and two carbon–phosphorus bonds, respectively. They are of interest as effective in medicinal and industrial chemistry .

- Method: Different substitutions on the carbon atom connected to phosphorus have led to the synthesis of many different hydroxy- and amino-phosphonates and -bisphosphonates, each with its distinct physical, chemical, biological, therapeutic, and toxicological characteristics .

- Results: For example, hydroxy bisphosphonates have proven to be effective for the prevention of bone loss, especially in osteoporotic disease .

Propiedades

IUPAC Name |

4-(2-hydroxyethyl)-5-oxo-1,2-dihydropyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c9-2-1-3-4(6(11)12)7-8-5(3)10/h9H,1-2H2,(H,11,12)(H2,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESDDCBVPLJKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=C(NNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424531 | |

| Record name | 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | |

CAS RN |

42562-56-1 | |

| Record name | 3-hydroxy-4-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]-](/img/structure/B1336297.png)